6-[[4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride
Overview
Description
WAY 207024 dihydrochloride is a potent and orally active antagonist of the gonadotropin-releasing hormone receptor (GnRH-R). This compound is known for its ability to reduce plasma levels of luteinizing hormone (LH), making it a valuable tool in scientific research, particularly in the fields of endocrinology and reproductive biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY 207024 dihydrochloride involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:
Formation of the Benzimidazole Core: The synthesis begins with the formation of the benzimidazole core, which is achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Substitution Reactions: The benzimidazole core is then subjected to various substitution reactions to introduce the tert-butylphenyl and piperazinyl groups. These reactions often involve the use of halogenated intermediates and nucleophilic substitution conditions.
Quinoxaline Formation: The final step involves the formation of the quinoxaline ring, which is achieved through a cyclization reaction involving a suitable diamine and a diketone.
Industrial Production Methods
Industrial production of WAY 207024 dihydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
WAY 207024 dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated intermediates and nucleophiles like amines and thiols are frequently employed.
Major Products
The major products formed from these reactions include various substituted benzimidazole and quinoxaline derivatives, which can be further modified for specific research applications.
Scientific Research Applications
WAY 207024 dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of benzimidazole and quinoxaline derivatives.
Biology: The compound is employed in studies related to the regulation of reproductive hormones and the function of GnRH receptors.
Medicine: WAY 207024 dihydrochloride is investigated for its potential therapeutic applications in conditions related to hormone regulation, such as prostate cancer and endometriosis.
Industry: The compound is used in the development of new pharmaceuticals targeting the GnRH receptor.
Mechanism of Action
WAY 207024 dihydrochloride exerts its effects by binding to the gonadotropin-releasing hormone receptor (GnRH-R), thereby blocking the action of endogenous GnRH. This inhibition leads to a decrease in the release of luteinizing hormone (LH) from the pituitary gland, which in turn reduces the levels of sex hormones such as testosterone and estrogen. The molecular targets and pathways involved include the GnRH receptor and downstream signaling pathways that regulate hormone secretion .
Comparison with Similar Compounds
Similar Compounds
Cetrorelix: Another GnRH antagonist used in the treatment of hormone-sensitive cancers and reproductive disorders.
Ganirelix: A GnRH antagonist used to control ovarian stimulation in assisted reproductive technologies.
Degarelix: A GnRH antagonist used in the treatment of advanced prostate cancer.
Uniqueness of WAY 207024 Dihydrochloride
WAY 207024 dihydrochloride is unique due to its high potency and oral bioavailability, making it a valuable tool for both in vitro and in vivo studies. Its ability to effectively reduce LH levels with minimal side effects sets it apart from other GnRH antagonists, making it a preferred choice in many research applications .
Properties
IUPAC Name |
6-[[4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N6.2ClH/c1-30(2,3)23-10-8-22(9-11-23)29-33-25-5-4-6-27(28(25)34-29)36-17-15-35(16-18-36)20-21-7-12-24-26(19-21)32-14-13-31-24;;/h4-14,19H,15-18,20H2,1-3H3,(H,33,34);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQCNTGYEABOIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3N4CCN(CC4)CC5=CC6=NC=CN=C6C=C5.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34Cl2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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